molecular formula C9H14N2O2S B3058779 Benzenesulfonamide, 5-amino-N-ethyl-2-methyl- CAS No. 91785-75-0

Benzenesulfonamide, 5-amino-N-ethyl-2-methyl-

Cat. No.: B3058779
CAS No.: 91785-75-0
M. Wt: 214.29 g/mol
InChI Key: CQNCOZWPVHRGKI-UHFFFAOYSA-N
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Description

Benzenesulfonamide is a type of sulfonamide, a group of compounds that contain a sulfonamide group S-linked to a benzene ring . Many benzenesulfonamide derivatives are pharmaceuticals, as their sulfonamide moiety targets various enzymes .


Synthesis Analysis

While specific synthesis methods for “Benzenesulfonamide, 5-amino-N-ethyl-2-methyl-” were not found, benzenesulfonamide derivatives have been synthesized for various purposes. For instance, new aryl thiazolone–benzenesulfonamides were synthesized and evaluated for their anti-proliferative activity against certain cancer cell lines .


Molecular Structure Analysis

The molecular structure of benzenesulfonamide consists of a benzene ring S-linked to a sulfonamide group . The exact structure of “Benzenesulfonamide, 5-amino-N-ethyl-2-methyl-” would include additional functional groups corresponding to the 5-amino, N-ethyl, and 2-methyl substitutions.


Physical and Chemical Properties Analysis

The molecular weight of benzenesulfonamide is 157.19 g/mol . It is a solid at room temperature and soluble in methanol . The exact physical and chemical properties of “Benzenesulfonamide, 5-amino-N-ethyl-2-methyl-” would depend on its specific molecular structure.

Scientific Research Applications

  • Photodynamic Therapy and Cancer Treatment : A study by Pişkin, Canpolat, & Öztürk (2020) discusses a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. This compound shows high singlet oxygen quantum yield, making it useful for Type II photodynamic therapy, particularly in treating cancer.

  • Antitumor Activity : Research by Tomorowicz et al. (2020) synthesized novel benzenesulfonamides with significant cytotoxic activity against various cancer cell lines. This study highlights the potential of benzenesulfonamide derivatives in cancer treatment.

  • Photochemical Decomposition : A study by Zhou & Moore (1994) investigated the photochemical decomposition of sulfamethoxazole, a compound related to benzenesulfonamide, revealing insights into its photostability and degradation pathways.

  • Conformational Analysis : Vigorito et al. (2022) conducted a study on benzenesulfonamides, including their derivatives, using rotational spectroscopy to determine their conformations and the influence of different substituents on their structures. This research is critical for understanding the biochemical applications of these compounds (Vigorito, Calabrese, Maris, Loru, Peña, Sanz, & Melandri, 2022).

  • Chiral Separation in Pharmaceuticals : Maier et al. (2005) explored the chiral separation of tamsulosin, a drug frequently used in treating prostate diseases, using capillary electrophoresis. Tamsulosin is structurally related to benzenesulfonamide, indicating the relevance of these studies in pharmaceutical analysis (Maier, Horáková, Petr, Tesařová, Coufal, & Ševčı́k, 2005).

  • Sulfonamide Ligands in Medicinal Chemistry : A study by Stein et al. (1995) discusses the discovery and optimization of benzenesulfonamide ligands as functional antagonists in medicinal chemistry, highlighting their potential in drug development.

Mechanism of Action

Target of Action

5-Amino-N-ethyl-2-methylbenzenesulfonamide is an intermediate for the synthesis of Pazopanib , an oral angiogenesis inhibitor. The primary targets of this compound are Vascular Endothelial Growth Factor Receptors (VEGFR) and Platelet-Derived Growth Factor Receptors (PDGFR) . These receptors play a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.

Mode of Action

The compound interacts with its targets (VEGFR and PDGFR) by inhibiting their activity . This inhibition prevents the signaling pathways that promote angiogenesis, thereby limiting the supply of oxygen and nutrients to the tumor cells and inhibiting their growth and proliferation.

Biochemical Pathways

The affected pathways are those involved in angiogenesis, primarily the VEGF and PDGF signaling pathways . Downstream effects include reduced angiogenesis, leading to the inhibition of tumor growth and metastasis.

Pharmacokinetics

The resulting drug, Pazopanib, is known to have good oral bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of angiogenesis at the molecular level, leading to the cellular effect of reduced tumor growth and metastasis .

Action Environment

The action, efficacy, and stability of 5-Amino-N-ethyl-2-methylbenzenesulfonamide can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature for optimal stability . Furthermore, the efficacy of the compound can be influenced by the tumor microenvironment, including factors such as hypoxia and acidity, which can affect angiogenesis.

Properties

IUPAC Name

5-amino-N-ethyl-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-3-11-14(12,13)9-6-8(10)5-4-7(9)2/h4-6,11H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNCOZWPVHRGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC(=C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640596
Record name 5-Amino-N-ethyl-2-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91785-75-0
Record name 5-Amino-N-ethyl-2-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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